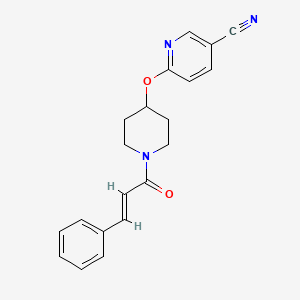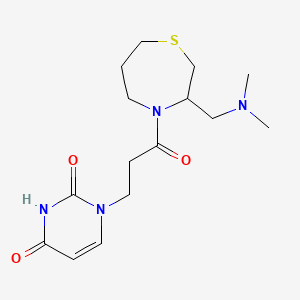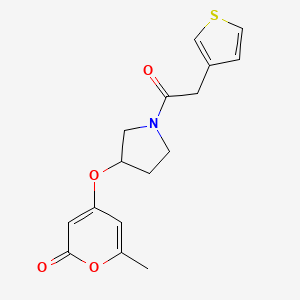
(E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile, also known as CN2097, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of nicotinonitrile derivatives and has been studied extensively for its pharmacological properties.
Scientific Research Applications
Antimycobacterial Agents
(E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile derivatives have been synthesized and evaluated for their potential as antimycobacterial agents. Some compounds in this class have demonstrated significant activity against Mycobacterium tuberculosis, with low toxicity to mammalian cells. This suggests their potential as starting points for new treatments against tuberculosis (Patel, Chikhalia, & Kumari, 2014).
Antioxidant Activities
Research on nicotinonitrile derivatives has revealed their antioxidant properties. These compounds have been synthesized through various chemical processes and tested for their effectiveness in neutralizing harmful free radicals (Gouda, Berghot, Abd El-Ghani, & Khalil, 2016).
Antimicrobial and Antifungal Activities
Nicotinonitrile derivatives, similar to (E)-6-((1-cinnamoylpiperidin-4-yl)oxy)nicotinonitrile, have been shown to possess antimicrobial and antifungal properties. These findings are significant in the development of new therapeutic agents against various bacterial and fungal infections (Behalo, 2008).
Antiprotozoal Activity
Compounds in the nicotinonitrile family have been synthesized and evaluated for their activity against protozoal infections, such as Trypanosoma and Plasmodium falciparum. Some derivatives have shown potent in vitro and in vivo efficacy, highlighting their potential as antiprotozoal agents (Ismail et al., 2003).
Nonlinear Optical (NLO) Materials
Nicotinonitrile derivatives have been explored for their potential as nonlinear optical materials. These compounds exhibit promising optical properties, which are essential for applications in photonics and optoelectronics (Raghukumar et al., 2003).
Cytotoxic Activity Against Cancer Cell Lines
Some nicotinonitrile derivatives have been tested for their cytotoxic activities against various cancer cell lines, suggesting their potential use in cancer therapy. These compounds have shown the ability to inhibit the proliferation of cancer cells, indicating their promise as anticancer agents (Al‐sayed, Elsayed, & Amr, 2021).
Corrosion Inhibition
In the field of materials science, nicotinonitrile derivatives have been found to act as corrosion inhibitors. Their application is particularly notable in protecting metals like carbon steel in acidic environments, which is crucial in industrial applications (Fouda, El‐Haddad, Ismail, & Abd Elgyed, 2019).
properties
IUPAC Name |
6-[1-[(E)-3-phenylprop-2-enoyl]piperidin-4-yl]oxypyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c21-14-17-6-8-19(22-15-17)25-18-10-12-23(13-11-18)20(24)9-7-16-4-2-1-3-5-16/h1-9,15,18H,10-13H2/b9-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYWMBWOHNIBEZ-VQHVLOKHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1OC2=NC=C(C=C2)C#N)C(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2363661.png)
![6-[5-(4-Methoxy-6-oxo-1-phenylpyridazine-3-carbonyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2363663.png)
![2-(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)benzoic acid](/img/structure/B2363665.png)

![N-(3-chlorophenyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2363668.png)
![N-{1-[(2,6-dichloropyridin-3-yl)sulfonyl]piperidin-4-yl}-5-methylfuran-2-carboxamide](/img/structure/B2363671.png)
![Methyl 1-((2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2363672.png)
![N-isobutyl-4-[6-(3-methoxyphenyl)pyrimidin-4-yl]piperazine-1-carboxamide](/img/structure/B2363673.png)




![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N'-(2,6-dichlorobenzyl)sulfamide](/img/structure/B2363681.png)